
4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate, also known as FMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMP is a piperidine derivative that has shown promising results in various preclinical studies for the treatment of different medical conditions.
Wirkmechanismus
4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate acts as a selective and potent inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting the serotonin transporter, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and mood regulation. This compound also has a high affinity for the dopamine transporter, which is involved in the reward pathway and plays a critical role in addiction.
Biochemical and physiological effects:
This compound has been shown to increase the extracellular concentration of serotonin and dopamine in the brain, leading to enhanced neurotransmission and mood regulation. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate is its high potency and selectivity for the serotonin and dopamine transporters, which makes it a valuable tool for studying the role of these transporters in various medical conditions. However, this compound is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, this compound is a complex molecule that requires specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate. One potential application of this compound is in the treatment of depression and anxiety disorders, where it has shown promising results in preclinical studies. Another potential application is in the treatment of substance abuse disorders, where this compound has been shown to reduce drug-seeking behavior in animal models. Further research is needed to establish the safety and efficacy of this compound in humans and to explore its potential use in other medical conditions. Additionally, the synthesis and analysis of this compound could be optimized to improve its scalability and reduce its cost of production.
Synthesemethoden
The synthesis of 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate involves the reaction of 4-Fluorobenzyl alcohol with 1-(2-methylbenzyl)piperidine in the presence of a base to form the corresponding ether. The ether is then converted to the oxalate salt by reacting it with oxalic acid. The final product is obtained as a white crystalline powder with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate has been extensively studied for its potential therapeutic applications in various medical conditions, including depression, anxiety, and addiction. In preclinical studies, this compound has shown promising results as a selective and potent inhibitor of the serotonin transporter, which is a key target in the treatment of depression and anxiety disorders. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methoxymethyl]-1-[(2-methylphenyl)methyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO.C2H2O4/c1-17-4-2-3-5-20(17)14-23-12-10-19(11-13-23)16-24-15-18-6-8-21(22)9-7-18;3-1(4)2(5)6/h2-9,19H,10-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOVTVVLTIUIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



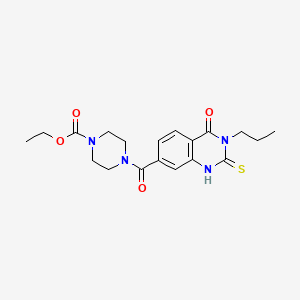
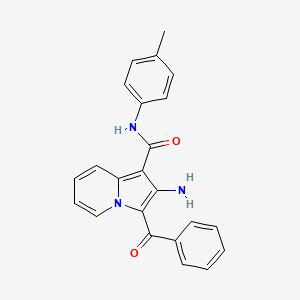
![1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene](/img/structure/B2790581.png)

![2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2790587.png)
![cyclopentane;dicyclohexyl-[(1R)-1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;iron](/img/structure/B2790588.png)
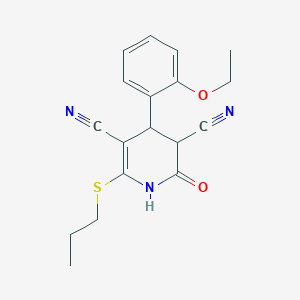

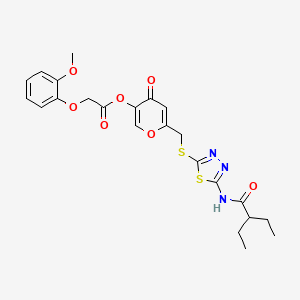
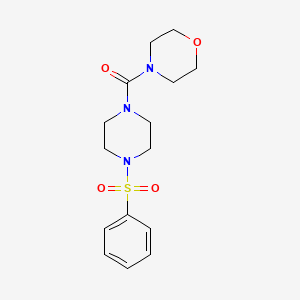
![N-[[4-[Acetyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2790597.png)
![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2790598.png)